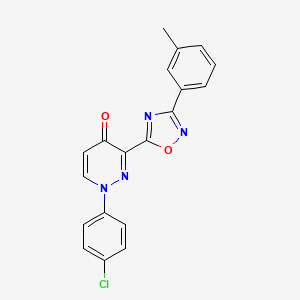

1-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Description

1-(4-Chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic compound featuring a pyridazinone core substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a 1,2,4-oxadiazole ring bearing a meta-tolyl (m-tolyl) substituent. The pyridazinone scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) therapeutics and enzyme inhibition . The 4-chlorophenyl group enhances lipophilicity and bioactivity, while the oxadiazole moiety contributes to metabolic stability and π-π stacking interactions in biological targets .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2/c1-12-3-2-4-13(11-12)18-21-19(26-23-18)17-16(25)9-10-24(22-17)15-7-5-14(20)6-8-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDRGGFVTYOPQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a pyridazinone derivative. The key steps include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

Coupling with pyridazinone: The oxadiazole intermediate is then reacted with a chlorophenyl-substituted pyridazinone under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the biological activity of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, research indicates that compounds similar to 1-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one show effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:

A study published in the Journal of Medicinal Chemistry assessed the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study:

In a recent investigation published in the journal Cancer Letters, a series of oxadiazole derivatives were synthesized and tested for cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study revealed that some compounds exhibited IC50 values significantly lower than those of commonly used chemotherapeutics, indicating their potential as effective anticancer agents .

Data Table: Summary of Biological Activities

Anti-inflammatory Effects

Emerging research suggests that compounds containing oxadiazole moieties may also possess anti-inflammatory properties. These effects are often linked to the inhibition of pro-inflammatory cytokines.

Case Study:

A study published in Pharmaceutical Research evaluated the anti-inflammatory activity of various oxadiazole derivatives using a murine model. The findings indicated that certain compounds reduced inflammation markers significantly compared to control groups .

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Compound A : 1-[2-Fluoro-4-(1H-Pyrazol-1-yl)Phenyl]-5-Methoxy-3-(1-Phenyl-1H-Pyrazol-5-yl)Pyridazin-4(1H)-one (INN List 132)

- Structure: Differs in the pyridazinone 1-position (fluorinated phenyl-pyrazole vs. 4-chlorophenyl) and 3-position (phenyl-pyrazole vs. m-tolyl-oxadiazole).

- Activity : Exhibits antipsychotic properties via dopamine receptor modulation .

- Key Data : Higher metabolic stability due to the oxadiazole’s electron-withdrawing effects compared to pyrazole analogs .

Compound B : 3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-1-(4-Chlorophenyl)-1,4-Dihydropyridazin-4-one

- Structure: Shares the 4-chlorophenyl-pyridazinone core but replaces oxadiazole with a pyrazole-chloropyridine group.

- Activity : Targets ion channels (e.g., TRP antagonists) with enhanced potency due to trifluoromethyl and chloro substituents .

Pyrazolone Derivatives with Chlorophenyl Groups

Compound C : 1-(4-Chlorophenyl)-3-Phenyl-1H-Pyrazol-5(4H)-one

- Structure : Pyrazolone core with 4-chlorophenyl and phenyl substituents.

- Bond Lengths: Bond Type Length (Å) Target Compound (Inferred)* C=O 1.213–1.313 ~1.22–1.28 (estimated) N–N 1.373–1.420 ~1.38–1.42 (estimated) *Data inferred from pyridazinone-oxadiazole analogs .

- Activity: Used in metal ion extraction and as a ligand in catalytic systems. The pyridazinone-oxadiazole hybrid may exhibit broader pharmacological applications due to enhanced electronic delocalization .

Oxadiazole-Containing Pharmacophores

Compound D : 1-{[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperazine Hydrochloride

- Structure : Oxadiazole linked to a piperazine-chlorophenyl system.

- Activity : Functions as a kinase inhibitor; the oxadiazole’s rigidity improves binding pocket occupancy compared to flexible chains .

- Comparison : The target compound’s m-tolyl group may enhance hydrophobic interactions in enzyme active sites compared to unsubstituted oxadiazoles .

Structural and Electronic Analysis

Table 1: Key Structural Parameters of Analogous Compounds

*Inferred from pyridazinone and oxadiazole bond trends .

Electronic Properties:

- The oxadiazole in the target compound acts as a strong electron-withdrawing group, polarizing the pyridazinone ring and enhancing interactions with biological targets .

Biological Activity

1-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyridazine core

- A 1,2,4-oxadiazole moiety

- A chlorophenyl substituent

- A m-tolyl group

This structural diversity is believed to contribute to its varied biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

- Inhibition of Proteasome Activity : Similar compounds have been shown to inhibit the chymotrypsin-like (CT-L) activity of the proteasome, which is crucial for protein degradation in cells. For example, derivatives with oxadiazole rings demonstrated significant inhibition in cancer cell lines (IC50 values ranging from 0.37 μM to 3.5 μM) .

- Anticancer Properties : Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by activating p53 pathways and increasing caspase activity .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Biological Activity | Mechanism/Target | IC50 Value |

|---|---|---|

| Proteasome Inhibition | CT-L Activity | 0.37 μM |

| Anticancer Activity | Apoptosis Induction | 15.63 μM (MCF-7) |

| Antimicrobial Effects | Cell Wall Disruption | TBD |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or including this compound:

- Anticancer Studies : In vitro studies demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved modulating apoptosis-related proteins and pathways .

- Proteasome Inhibition : Research indicated that modifications in the oxadiazole structure significantly influenced the inhibitory potency against proteasome activities. For instance, certain substitutions enhanced CT-L inhibition while maintaining selectivity for other proteasome activities .

- Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that the presence of electron-donating groups on the phenyl ring improved biological activity, while halogen substitutions tended to reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.